Cas no 108214-30-8 (9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI))
![9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI) structure](https://fr.kuujia.com/scimg/cas/108214-30-8x500.png)
108214-30-8 structure
Nom du produit:9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI)
9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI)
- KAHWEOL OLEATE
- [(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (Z)-octadec-9-enoate
- 108214-30-8
-
- Piscine à noyau: InChI=1S/C38H58O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h10-11,22-24,26,30,32,34,40H,3-9,12-21,25,27-29H2,1-2H3/b11-10-/t30-,32+,34-,36+,37+,38-/m1/s1
- La clé Inchi: MDXDAWWJXQHCAA-SIINJHSKSA-N
- Sourire: CCCCCCCC/C=C\CCCCCCCC(OC[C@]1([C@@H]2CC[C@@H]3[C@@]4(C)C=CC5=C(C=CO5)[C@@H]4CC[C@]3(C2)C1)O)=O
Propriétés calculées
- Qualité précise: 578.43400
- Masse isotopique unique: 578.434
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 42
- Nombre de liaisons rotatives: 18
- Complexité: 926
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 6
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 1
- Surface topologique des pôles: 59.7A^2
- Le xlogp3: 11.5
Propriétés expérimentales
- Le PSA: 59.67000
- Le LogP: 10.30830
9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI) PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
LKT Labs | K0038-10mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 10mg |
$302.90 | 2024-05-21 | |
LKT Labs | K0038-100mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 100mg |
$1271.90 | 2024-05-21 | |
LKT Labs | K0038-25mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 25mg |
$514.90 | 2024-05-21 | |
LKT Labs | K0038-10 mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 10mg |
$288.50 | 2023-07-11 | |
LKT Labs | K0038-25 mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 25mg |
$490.40 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391165-10 mg |
Kahweol oleate, |
108214-30-8 | 10mg |
¥2,850.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391165-10mg |
Kahweol oleate, |
108214-30-8 | 10mg |
¥2850.00 | 2023-09-05 | ||
LKT Labs | K0038-100 mg |
Kahweol Oleate |
108214-30-8 | ≥98% | 100MG |
$1,211.30 | 2023-07-11 |
9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI) Littérature connexe
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
108214-30-8 (9-Octadecenoic acid(9Z)-,[(3bS,5aS,7R,8S,10aR,10bS)-3b,4,5,6,7,8,9,10,10a,10b-decahydro-7-hydroxy-10b-methyl-5a,8-methano-5aH-cyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methylester (9CI)) Produits connexes
- 81760-47-6(kahweol acetate)
- 81760-45-4(kahweol palmitate)
- 2734778-87-9(5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid)
- 1227580-74-6(2-methoxy-5-(trifluoromethyl)pyridin-3-ol)
- 1343995-88-9(ethyl(4-methylpyrimidin-2-yl)methylamine)
- 1807186-60-2(Methyl 3-chloromethyl-2-cyano-6-fluorophenylacetate)
- 118709-31-2(2-Propenamide, N-methoxy-3-(4-methoxyphenyl)-N-methyl-)
- 1521016-54-5(3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylpropanoic acid)
- 2055991-12-1(tert-Butyl(3S,4R)-4-4-fluoro-3-(methoxycarbonyl)phenyl-3-(hydroxymethyl)piperidine-1-carboxylate)
- 69433-63-2(1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol)
Fournisseurs recommandés
Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
